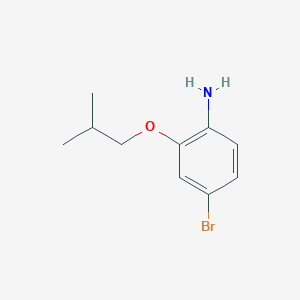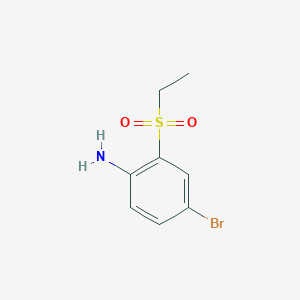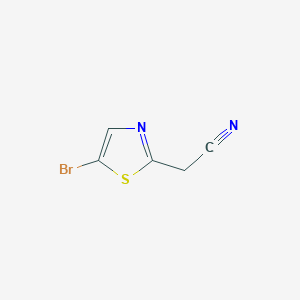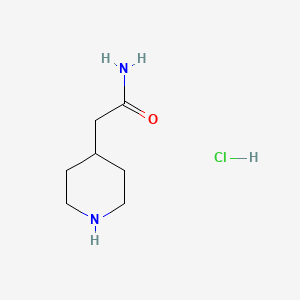
2-(Piperidin-4-yl)acetamid-Hydrochlorid
Übersicht
Beschreibung
2-(Piperidin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and analgesic properties .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-yl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
Target of Action
The primary target of 2-(Piperidin-4-yl)acetamide hydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
2-(Piperidin-4-yl)acetamide hydrochloride acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .
Biochemical Pathways
The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of 2-(Piperidin-4-yl)acetamide hydrochloride can influence these pathways and their downstream effects.
Pharmacokinetics
The microsomal stability of these compounds is a crucial factor for their pharmacokinetic profile .
Result of Action
The inhibition of sEH by 2-(Piperidin-4-yl)acetamide hydrochloride results in anti-inflammatory effects. A selected compound from the same class displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .
Biochemische Analyse
Biochemical Properties
2-(Piperidin-4-yl)acetamide hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme metabolizes EETs into less biologically active dihydroxyeicosatrienoic acids. By inhibiting sEH, 2-(Piperidin-4-yl)acetamide hydrochloride helps stabilize EET levels, thereby enhancing their anti-inflammatory effects . The compound interacts with the active site of sEH, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of EETs.
Cellular Effects
2-(Piperidin-4-yl)acetamide hydrochloride has been shown to influence various cellular processes. By stabilizing EET levels, the compound can modulate cell signaling pathways involved in inflammation and pain. It affects gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes. Additionally, 2-(Piperidin-4-yl)acetamide hydrochloride can impact cellular metabolism by altering the balance of metabolites involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of 2-(Piperidin-4-yl)acetamide hydrochloride involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the hydrolysis of EETs. The compound’s inhibitory effect on sEH leads to increased levels of EETs, which exert anti-inflammatory and analgesic effects. The interaction between 2-(Piperidin-4-yl)acetamide hydrochloride and sEH is characterized by strong binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-4-yl)acetamide hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that 2-(Piperidin-4-yl)acetamide hydrochloride maintains its inhibitory effect on sEH, leading to sustained anti-inflammatory and analgesic effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(Piperidin-4-yl)acetamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH activity and produces significant anti-inflammatory and analgesic effects. At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-(Piperidin-4-yl)acetamide hydrochloride is involved in metabolic pathways related to the metabolism of EETs. The compound interacts with soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of EETs to dihydroxyeicosatrienoic acids. This inhibition leads to increased levels of EETs, which play a role in modulating inflammatory responses and pain perception .
Transport and Distribution
Within cells and tissues, 2-(Piperidin-4-yl)acetamide hydrochloride is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and effectiveness in inhibiting sEH .
Subcellular Localization
The subcellular localization of 2-(Piperidin-4-yl)acetamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in these subcellular locations ensures effective inhibition of soluble epoxide hydrolase and modulation of inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride to form the corresponding acetamide. The hydrochloride salt is then obtained by treating the acetamide with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-(Piperidin-4-yl)acetamide hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(Piperidin-4-yl)acetamide.
Reduction: 2-(Piperidin-4-yl)ethylamine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(Piperidin-4-yl)ethanol hydrochloride
- 2-(Piperidin-4-yl)propanoic acid hydrochloride
Uniqueness
2-(Piperidin-4-yl)acetamide hydrochloride is unique due to its specific inhibitory activity against soluble epoxide hydrolase, which is not commonly found in other piperidine derivatives. This makes it particularly valuable in the development of anti-inflammatory and analgesic agents .
Eigenschaften
IUPAC Name |
2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOBNJYSFHFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735142 | |
| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190194-62-7 | |
| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



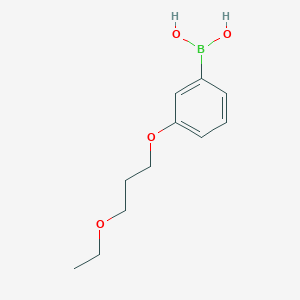

![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)


![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)
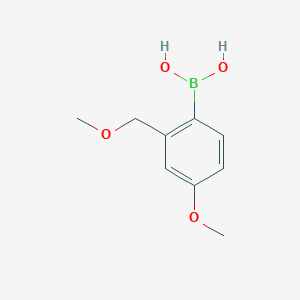
![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)
